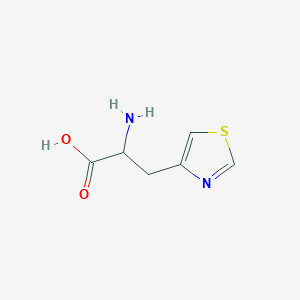
methyl N-ethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
methyl N-ethylcarbamodithioate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom, with the remaining valences occupied by organic groups. This compound is widely studied for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
methyl N-ethylcarbamodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This method does not require a catalyst and can be performed under solvent-free conditions, making it an atom-economic process . The general reaction is as follows:
RNH2+CS2+RX→RNHCS2R+HX
where ( R ) represents an alkyl group, ( NH_2 ) is the amine group, ( CS_2 ) is carbon disulfide, and ( RX ) is the alkyl halide.
Industrial Production Methods
Industrial production of methyl ethyldithiocarbamate typically involves the same synthetic route but on a larger scale. The reaction is carried out in reactors designed to handle the reagents and conditions efficiently. The process is optimized to maximize yield and minimize waste, often incorporating recycling of unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
methyl N-ethylcarbamodithioate undergoes several types of chemical reactions, including:
Oxidation: Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides.
Substitution: The compound can undergo S-alkylation, where the sulfur atom is alkylated by alkyl halides.
Complexation: this compound can form complexes with transition metals, which are often studied for their unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Substitution: Alkyl halides such as methyl iodide (CH₃I) are commonly used.
Complexation: Transition metal salts like copper(II) chloride (CuCl₂) are used to form metal complexes.
Major Products
Oxidation: Thiuram disulfides.
Substitution: S-alkylated dithiocarbamates.
Complexation: Metal-dithiocarbamate complexes.
科学的研究の応用
methyl N-ethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its antimicrobial and antioxidant properties.
Industry: Used as a fungicide in agriculture to protect crops from fungal infections.
作用機序
The mechanism of action of methyl ethyldithiocarbamate involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to various biological effects. In the case of its antimicrobial activity, the compound interferes with the metabolic processes of microorganisms, leading to their death .
類似化合物との比較
methyl N-ethylcarbamodithioate is compared with other dithiocarbamates such as:
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Ethylene bis(dithiocarbamate)
Uniqueness
This compound is unique due to its specific alkyl groups, which confer distinct chemical and biological properties. For example, its antimicrobial activity may differ from that of dimethyldithiocarbamate due to variations in lipophilicity and molecular interactions .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in diverse reactions and form complexes with metals, making it valuable in scientific research and industrial applications. Understanding its preparation, reactions, and mechanisms of action can further enhance its utility and lead to new discoveries.
特性
CAS番号 |
13037-14-4 |
|---|---|
分子式 |
C4H9NS2 |
分子量 |
135.3 g/mol |
IUPAC名 |
methyl N-ethylcarbamodithioate |
InChI |
InChI=1S/C4H9NS2/c1-3-5-4(6)7-2/h3H2,1-2H3,(H,5,6) |
InChIキー |
PGUWOWZKJZKUGN-UHFFFAOYSA-N |
SMILES |
CCNC(=S)SC |
異性体SMILES |
CCN=C(S)SC |
正規SMILES |
CCNC(=S)SC |
| 13037-14-4 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)




